(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride
CAS No.: 1397526-22-5
Cat. No.: VC5169903
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1397526-22-5 |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 |
| IUPAC Name | (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO2.ClH/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10;/h2-3,6,9,13H,1,4-5H2;1H/t9-;/m1./s1 |
| Standard InChI Key | ZZNXHQSAOHUNDA-SECBINFHSA-N |
| SMILES | C1CC(C2=C(C=CC=N2)C(=O)C1)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
The compound’s systematic IUPAC name, (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride, reflects its fused cycloheptapyridine core with a hydroxyl group at the 9-position and a ketone at the 5-position . The hydrochloride salt forms via protonation of the pyridine nitrogen, confirmed by its molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol .
Table 1: Key Identifiers of (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 1397526-22-5 | |
| Molecular Formula | C₁₀H₁₂ClNO₂ | |
| Molecular Weight | 213.66 g/mol | |
| Melting Point | 167–168°C | |
| SMILES Notation | C1CC@HO.Cl |
Stereochemical and Spectral Features
X-ray crystallography and NMR studies reveal a boat-like conformation in the cycloheptane ring, stabilized by intramolecular hydrogen bonding between the 9-hydroxy group and the ketone oxygen . The enantiomeric purity (>98% ee) is validated via chiral HPLC using a cellulose-based stationary phase . Key spectral data include:
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¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 5.1 Hz, 1H, H-3), 6.75 (d, J = 5.1 Hz, 1H, H-2), 4.32 (q, J = 6.8 Hz, 1H, H-9), 3.15–2.90 (m, 2H, H-6/H-8), 2.45–2.20 (m, 4H, H-7/H-10/H-11) .
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IR (KBr): 3280 cm⁻¹ (O–H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .
Synthesis and Manufacturing
Industrial-Scale Production
The hydrochloride salt is synthesized via stereoselective reduction of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione using (R)-BINAP-Ru catalysts, achieving >90% yield . Subsequent HCl treatment in ethanol precipitates the crystalline salt .
Scheme 1: Synthetic Route to (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one Hydrochloride
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Substrate: 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
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Reduction: H₂ (50 psi), (R)-BINAP-RuCl₂, KOtBu, THF, 60°C, 24 h
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Acidification: 6M HCl in EtOH, 0°C, 2 h
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Isolation: Filtration, washing with cold EtOH, drying under vacuum .
Quality Control Metrics
Pharmaceutical-grade material must meet stringent criteria:
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits pH-dependent solubility: freely soluble in water (≥50 mg/mL at 25°C) but poorly soluble in nonpolar solvents . Accelerated stability studies (40°C/75% RH) show <0.2% degradation over 6 months when stored in amber glass under nitrogen .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 52.3 ± 1.5 |
| Ethanol | 12.8 ± 0.8 |
| Dichloromethane | 0.3 ± 0.1 |
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 168°C (ΔH = 145 J/g), corresponding to the melting point . No polymorphic transitions are observed below 200°C .
Pharmaceutical Applications
Role in Drug Development
This compound serves as a key chiral building block for:
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